molecular formula C6H6Cl6O2 B041710 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester CAS No. 97055-35-1

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester

Cat. No.: B041710
CAS No.: 97055-35-1
M. Wt: 322.8 g/mol
InChI Key: NPOWLNLEDCXEFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester typically involves the chlorination of butanoic acid derivatives. The process begins with the chlorination of butanoic acid to introduce chlorine atoms at specific positions on the carbon chain. This is followed by esterification to form the methyl ester. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is typically carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where such properties are required .

Properties

IUPAC Name

methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6O2/c1-14-3(13)2(7)6(12,4(8)9)5(10)11/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOWLNLEDCXEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(Cl)Cl)(C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210240
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97055-35-1
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97055-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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